molecular formula C20H22N4O4S2 B2744968 (Z)-5-((2-((2-hydroxyethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one CAS No. 487035-54-1

(Z)-5-((2-((2-hydroxyethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one

Cat. No.: B2744968
CAS No.: 487035-54-1
M. Wt: 446.54
InChI Key: NINQFFAUJYCOBW-DHDCSXOGSA-N
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Description

(Z)-5-((2-((2-hydroxyethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one is a structurally complex heterocyclic compound featuring a 2-thioxothiazolidin-4-one (rhodanine) core, fused with a pyrido[1,2-a]pyrimidin-4-one moiety and functionalized with a (tetrahydrofuran-2-yl)methyl substituent.

Properties

IUPAC Name

(5Z)-5-[[2-(2-hydroxyethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4S2/c1-12-4-5-16-22-17(21-6-7-25)14(18(26)23(16)10-12)9-15-19(27)24(20(29)30-15)11-13-3-2-8-28-13/h4-5,9-10,13,21,25H,2-3,6-8,11H2,1H3/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINQFFAUJYCOBW-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4CCCO4)NCCO)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4CCCO4)NCCO)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-5-((2-((2-hydroxyethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one represents a novel structure with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential clinical applications based on recent research findings.

Chemical Structure and Properties

The compound has a complex structure that includes a pyrido-pyrimidine core, a thioxothiazolidin moiety, and a tetrahydrofuran side chain. Its molecular formula is C18H20N4O3S2C_{18}H_{20}N_4O_3S_2, and it exhibits unique properties that may contribute to its biological activity.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit key enzymes involved in metabolic pathways, particularly those related to glucose metabolism. For instance, a related study on thiourea derivatives showed significant inhibition of α-glucosidase, an enzyme critical in carbohydrate digestion and diabetes management .
  • Antiviral Activity : Compounds with similar structural motifs have demonstrated antiviral properties. For example, N-heterocycles have been shown to inhibit viruses such as HIV and influenza by interfering with viral replication processes .
  • Antidiabetic Potential : The thiazolidinone derivatives have been noted for their insulin-sensitizing effects, which could be beneficial in managing type 2 diabetes .

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's efficacy against various biological targets:

  • α-Glucosidase Inhibition : The compound's analogs were tested for their ability to inhibit α-glucosidase. Results indicated that certain derivatives exhibited IC50 values lower than the standard drug acarbose, suggesting strong antidiabetic potential .
CompoundIC50 (mM)% Inhibition at 15 mM
Acarbose11.9646.1
Compound 9a9.7756.6
Compound 9c12.9441.2
Compound 8a16.6423.3

In Vivo Studies

In vivo studies using diabetic animal models have shown promising results for compounds related to the thiazolidinone class:

  • Diabetes Management : A study demonstrated that certain thiourea derivatives significantly reduced blood glucose levels and improved lipid profiles in diabetic mice without notable toxicity .

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • Diabetes Treatment : A study involving diabetic mice treated with thiazolidinone derivatives showed significant reductions in fasting blood glucose levels and improvements in insulin sensitivity.
  • Antiviral Applications : Research into similar compounds has shown effectiveness against various viral infections, prompting further investigation into the antiviral properties of this specific compound.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that thiazolidinone derivatives exhibit significant antimicrobial properties. Compounds similar to (Z)-5 have been studied for their effectiveness against various bacterial strains, including resistant strains. In vitro studies suggest that the presence of the thiazolidinone ring enhances the antimicrobial potency, making it a valuable candidate for developing new antibiotics.

Case Study:
A study on thiazolidinone derivatives demonstrated their effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .

Anti-inflammatory Properties

Compounds containing pyrido[1,2-a]pyrimidine structures have shown promise as anti-inflammatory agents. The mechanism often involves inhibition of key inflammatory pathways, such as the 5-lipoxygenase pathway.

Research Findings:
Molecular docking studies have predicted that (Z)-5 may act as a 5-lipoxygenase inhibitor, a target for treating inflammatory diseases such as asthma and arthritis . This suggests that further optimization of the compound could lead to effective anti-inflammatory drugs.

Anticancer Potential

The thioxothiazolidinone structure is associated with various anticancer activities. Preliminary studies indicate that derivatives can induce apoptosis in cancer cell lines.

Example:
In vitro assays have shown that similar compounds can inhibit cell proliferation in breast and colon cancer cell lines, suggesting a potential role for (Z)-5 in cancer therapeutics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Compound Name / Class Molecular Weight Key Substituents Bioactivity Highlights
(Z)-5-(Azulen-1-Ylmethylene)-2-thioxo-thiazolidin-4-one () 339.4 g/mol Azulenylmethylene, 2-thioxothiazolidinone Exhibits redox activity; electrochemical studies suggest potential as a photosensitizer.
Methyl (2Z)-2-(2-fluoro-4-methoxybenzylidene)-...-3-oxo-2,3-dihydro-5H-[1,4]pyridinedione () 468.49 g/mol Fluorinated benzylidene, methoxy groups, pyridinedione Demonstrated crystallographic stability (triclinic P1, Z=4) and π-π stacking interactions.
Target Compound ~550 g/mol* Pyrido[1,2-a]pyrimidin-4-one, (tetrahydrofuran-2-yl)methyl, 2-hydroxyethylamino Hypothesized ferroptosis induction based on thioxothiazolidinone moiety.

*Estimated based on structural formula.

Electrochemical and Physicochemical Properties

  • Redox Behavior: The rhodanine core in the target compound is redox-active, similar to (Z)-5-(Azulen-1-Ylmethylene)-2-thioxo-thiazolidin-4-one, which shows reversible reduction peaks at −1.2 V (vs. Ag/AgCl) in acetonitrile. Substituents like the pyrido-pyrimidinone system may modulate electron-withdrawing effects, altering redox potentials.
  • Crystallinity : Unlike the triclinic packing of the fluorinated pyridinedione analogue (), the target compound’s bulkier substituents may favor amorphous solid states, affecting formulation stability.

Research Findings and Gaps

Therapeutic Selectivity: Analogues like FINs in show a therapeutic window (OSCC IC₅₀ ≈ 5 µM vs. normal cells IC₅₀ > 20 µM). The target compound’s selectivity remains untested but is structurally poised for similar advantages.

Synthetic Challenges: The compound’s Z-configuration and multiple heterocycles necessitate advanced synthesis routes (e.g., Knoevenagel condensation), contrasting with simpler azulenyl or coumarin-based analogues.

Stability Data : Crystallographic data (e.g., ) for related compounds suggest that steric hindrance from the tetrahydrofuran group may reduce thermal stability compared to planar fluorinated derivatives.

Q & A

Q. Basic Research Focus

  • 1H/13C NMR : Key for identifying methylene protons (δ 6.8–7.2 ppm) and verifying the (Z)-configuration via coupling constants (J = 10–12 Hz for trans-olefins vs. J < 10 Hz for cis) .
  • IR spectroscopy : Detect thioxo (C=S) stretches at 1150–1250 cm⁻¹ and carbonyl (C=O) bands at 1650–1750 cm⁻¹ .
  • Mass spectrometry : High-resolution MS confirms molecular ion peaks and fragmentation patterns .

How can computational methods aid in predicting the biological activity of this compound?

Q. Advanced Research Focus

  • Molecular docking : Screen against targets like EGFR or topoisomerase II using AutoDock Vina, leveraging the compound’s pyrimidine and thiazolidinone motifs (analogous to ’s studies on thiadiazolo-pyrimidines) .
  • QSAR modeling : Correlate substituent effects (e.g., tetrahydrofuran-2-ylmethyl) with bioactivity using descriptors like logP and polar surface area .
  • DFT calculations : Optimize geometry and assess frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

What strategies resolve contradictions in reported biological activity data for similar thioxothiazolidinone derivatives?

Advanced Research Focus
Discrepancies in antimicrobial or anticancer activity often arise from:

  • Assay variability : Standardize protocols (e.g., MIC testing per CLSI guidelines) to compare results across studies .
  • Structural analogs : Compare bioactivity of derivatives with/without the 2-hydroxyethylamino group to isolate pharmacophoric contributions .
  • Metabolic stability : Assess liver microsome stability to rule out false negatives due to rapid degradation .

How can researchers design structure-activity relationship (SAR) studies for this compound?

Q. Advanced Research Focus

  • Core modifications : Synthesize analogs replacing the tetrahydrofuran group with other heterocycles (e.g., pyrrolidine) to evaluate steric effects .
  • Substituent scanning : Systematically vary the 7-methyl and 2-hydroxyethylamino groups to map their impact on cytotoxicity (inspired by ’s approach to pyrimidine derivatives) .
  • Biological testing : Use panels of cancer cell lines (e.g., MCF-7, HeLa) and Gram-positive/-negative bacteria to identify selectivity trends .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Advanced Research Focus

  • Purification hurdles : Replace column chromatography with recrystallization (ethanol/water mixtures) for large-scale purity (as in ) .
  • Byproduct control : Monitor dimerization or oxidation byproducts via HPLC-MS during reaction scale-up .
  • Regulatory compliance : Ensure intermediates meet ICH Q3A/B guidelines for residual solvents and heavy metals .

How does the compound’s stability under varying pH and temperature conditions affect formulation studies?

Q. Advanced Research Focus

  • pH stability assays : Incubate the compound in buffers (pH 1–10) and analyze degradation via UPLC at 25°C and 40°C (methods from ) .
  • Excipient compatibility : Test with common stabilizers (e.g., cyclodextrins) to enhance solubility and shelf-life .
  • Accelerated stability testing : Conduct 6-month studies at 40°C/75% RH to predict long-term storage conditions .

What in vitro models are suitable for evaluating the compound’s anticancer potential?

Q. Basic Research Focus

  • Cell viability assays : Use MTT/WST-1 on adherent lines (e.g., A549, HepG2) with IC50 determination .
  • Apoptosis markers : Quantify caspase-3/7 activation and Annexin V staining via flow cytometry .
  • Migration inhibition : Scratch assay or Boyden chamber to assess anti-metastatic effects .

How can researchers validate target engagement in mechanistic studies?

Q. Advanced Research Focus

  • Cellular thermal shift assay (CETSA) : Confirm binding to putative targets (e.g., kinases) by measuring protein stability shifts post-treatment .
  • CRISPR/Cas9 knockouts : Generate target-deficient cell lines to isolate compound-specific effects .
  • Pull-down assays : Use biotinylated probes or photoaffinity labeling to identify interacting proteins .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.